molecular formula C20H16N2O3 B4012621 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate

Cat. No.: B4012621
M. Wt: 332.4 g/mol
InChI Key: VRLVDQLEEAFANW-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate is a complex organic compound that features a pyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate typically involves multi-step organic reactions. One common method involves the esterification of 2-pyrazinecarboxylic acid with 2-(4-methylphenyl)-2-oxo-1-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 2-pyrazinecarboxylate: Similar in structure but lacks the 2-oxo-1-phenylethyl group.

    2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate: Similar but with a different substituent on the pyrazine ring.

Uniqueness

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-7-9-15(10-8-14)18(23)19(16-5-3-2-4-6-16)25-20(24)17-13-21-11-12-22-17/h2-13,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLVDQLEEAFANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate
Reactant of Route 2
2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate
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2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate
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Reactant of Route 6
2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-pyrazinecarboxylate

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